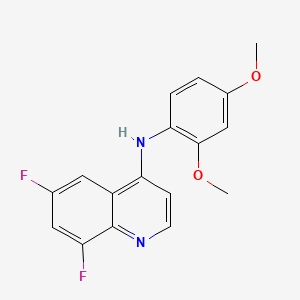

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro-

Description

4-Quinolinamine, N-(2,4-diméthoxyphényl)-6,8-difluoro- : est un composé organique synthétique appartenant à la famille des quinoléines. Ce composé est caractérisé par la présence d'une structure de base quinoléine substituée par un groupe 2,4-diméthoxyphényl et deux atomes de fluor aux positions 6 et 8.

Propriétés

Numéro CAS |

1267499-15-9 |

|---|---|

Formule moléculaire |

C17H14F2N2O2 |

Poids moléculaire |

316.30 g/mol |

Nom IUPAC |

N-(2,4-dimethoxyphenyl)-6,8-difluoroquinolin-4-amine |

InChI |

InChI=1S/C17H14F2N2O2/c1-22-11-3-4-15(16(9-11)23-2)21-14-5-6-20-17-12(14)7-10(18)8-13(17)19/h3-9H,1-2H3,(H,20,21) |

Clé InChI |

FMIYMSRMLQZWJK-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-Quinolinamine, N-(2,4-diméthoxyphényl)-6,8-difluoro- implique généralement des réactions organiques en plusieurs étapes. Les matières premières comprennent souvent des dérivés de la quinoléine et des réactifs fluorés appropriés. Les conditions de réaction peuvent impliquer :

Nitration et réduction : Nitration initiale de dérivés de la quinoléine suivie d'une réduction pour former l'amine correspondante.

Réactions de substitution : Introduction du groupe 2,4-diméthoxyphényl par des réactions de substitution nucléophile.

Fluoration : Incorporation d'atomes de fluor à des positions spécifiques à l'aide d'agents de fluoration dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :

Réacteurs discontinus : Utilisation de réacteurs discontinus pour l'ajout contrôlé de réactifs et le suivi de l'avancement de la réaction.

Purification : Étapes de purification telles que la recristallisation, la chromatographie ou la distillation pour isoler le produit souhaité.

Contrôle de la qualité : Mise en œuvre de mesures de contrôle de la qualité pour garantir la cohérence et la conformité aux normes industrielles.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La 4-Quinolinamine, N-(2,4-diméthoxyphényl)-6,8-difluoro- a diverses applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme brique de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.

Biologie : Étudiée pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.

Médecine : Explorée pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.

Industrie : Utilisée dans la production de produits chimiques et de matériaux de spécialité dotés de propriétés spécifiques.

Mécanisme d'action

Le mécanisme d'action de la 4-Quinolinamine, N-(2,4-diméthoxyphényl)-6,8-difluoro- implique son interaction avec les cibles moléculaires et les voies. Le composé peut exercer ses effets par :

Liaison aux enzymes : Inhibition ou modulation de l'activité d'enzymes spécifiques.

Interaction avec les récepteurs : Liaison aux récepteurs cellulaires pour déclencher ou bloquer les voies de signalisation.

Modulation de l'expression des gènes : Influence sur l'expression des gènes impliqués dans divers processus biologiques.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

- Antimicrobial Activity: Studies have shown that quinoline derivatives can possess significant antimicrobial properties. Compounds similar to 4-Quinolinamine have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties: Research indicates that certain quinoline derivatives exhibit anticancer activities by inhibiting specific pathways in cancer cells. For instance, modifications in the quinoline structure can enhance selectivity toward cancer cell lines .

Drug Development

The compound serves as a building block for synthesizing more complex molecules that can be used in drug development. Its ability to modify biological activity through structural changes makes it a valuable candidate in creating new pharmaceuticals.

- Kinase Inhibitors: The compound has been explored as a potential kinase inhibitor, which is crucial in cancer treatment as many cancers are driven by aberrant kinase activity .

Biological Research

4-Quinolinamine has been utilized in various biological studies due to its unique properties.

- Mechanism of Action Studies: The interactions of this compound with specific enzymes and receptors are being studied to understand its mechanism of action better. This is vital for developing targeted therapies .

Materials Science

The electronic and optical properties of quinoline derivatives make them suitable for applications in materials science.

- Organic Electronics: The compound's unique structure may contribute to the development of organic semiconductors or light-emitting diodes (LEDs) due to its electronic characteristics .

Case Studies

Several studies highlight the applications of compounds related to 4-Quinolinamine:

- Antimalarial Activity: A study focusing on quinoline derivatives demonstrated their efficacy against Plasmodium falciparum, indicating potential use in antimalarial drug development .

- Antimicrobial Studies: A series of synthesized quinoline derivatives were tested for their antimicrobial properties against various pathogens, showing promising results that suggest they could lead to new treatments for infections .

Table 1: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Kinase Inhibition |

|---|---|---|---|

| 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro | Moderate | Significant | Potential |

| Quinoline Derivative A | High | Moderate | Yes |

| Quinoline Derivative B | Low | High | No |

Mécanisme D'action

The mechanism of action of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

Interacting with Receptors: Binding to cellular receptors to trigger or block signaling pathways.

Modulating Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

La 4-Quinolinamine, N-(2,4-diméthoxyphényl)-6,8-difluoro- peut être comparée à d'autres composés similaires, tels que :

N-(2,4-Diméthoxyphényl)-2,6,8-triméthyl-4-quinolinamine : Différent par la présence de groupes méthyle au lieu d'atomes de fluor.

N-(2,4-Diméthoxyphényl)-2,8-diméthyl-4-quinolinamine : Différent par le motif de substitution sur le noyau quinoléique.

Activité Biologique

4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- is a compound of interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 4-Quinolinamine, N-(2,4-dimethoxyphenyl)-6,8-difluoro- is . It features two fluorine atoms and methoxy groups that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H15F2N2O2 |

| Molar Mass | 316.31 g/mol |

| Density | 1.329 g/cm³ |

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry indicated that compounds with similar structures to 4-Quinolinamine showed potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms . The presence of fluorine substituents in the structure enhances lipophilicity, potentially improving cellular uptake.

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of quinoline derivatives. Research has shown that compounds similar to 4-Quinolinamine possess broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

- Case Study 1 : A clinical trial explored the efficacy of a related quinoline derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments, suggesting the potential for 4-Quinolinamine as an alternative therapeutic agent .

- Case Study 2 : In vitro studies on cancer cell lines revealed that treatment with 4-Quinolinamine led to a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of 4-Quinolinamine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Quinoline derivatives often act as enzyme inhibitors. For example, they may inhibit topoisomerases involved in DNA replication.

- Interference with Cellular Signaling : Some studies suggest that these compounds can modulate signaling pathways related to cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-quinolinamine derivatives with difluoro substituents?

- Methodological Answer : The synthesis typically involves cyclization reactions (e.g., Doebner–Miller synthesis in two-phase systems) and functionalization via fluorination. For 6,8-difluoro substitution, zinc-mediated hydrodefluorination in aqueous ammonia can selectively activate polyfluoroarylamines, enabling regioselective fluorination . Cross-coupling reactions using Pd catalysts (e.g., PdCl₂(PPh₃)₂) with methoxyphenyl boronic acids are also effective for introducing aromatic substituents .

- Key Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry, and LC-MS for purity assessment. Column chromatography (silica gel, ethanol/hexane) is standard for purification .

Q. How do electron-donating groups (e.g., 2,4-dimethoxyphenyl) influence the reactivity of quinolinamine derivatives?

- Methodological Answer : Methoxy groups enhance electron density at the quinoline core, stabilizing intermediates in nucleophilic substitutions. This can be quantified via Hammett substituent constants (σ values). Comparative studies using UV-Vis spectroscopy or cyclic voltammetry reveal electronic effects on redox behavior .

Q. What are the standard protocols for characterizing fluorinated quinolinamines?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography for unambiguous assignment (if crystals form), supplemented by ¹⁹F NMR (δ -110 to -125 ppm for aromatic fluorines).

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N, F .

- Thermal Stability : TGA/DSC to assess decomposition temperatures .

Advanced Research Questions

Q. How can regioselectivity challenges in difluoroquinoline synthesis be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT calculations) predicts favorable transition states for fluorination at C6/C7. Experimental validation via competitive reactions with monofluoro precursors (e.g., 6-fluoro vs. 8-fluoro intermediates) under identical conditions can isolate dominant pathways .

Q. What strategies resolve contradictions in reported synthetic yields for similar quinolinamine derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or trace moisture. Systematic replication studies under inert atmospheres (N₂/Ar) with rigorously dried solvents are critical. Meta-analyses of literature data (e.g., J. Fluorine Chem.) identify trends, such as higher yields in DMF vs. THF due to improved solubility of fluorinated intermediates .

Q. How can functionalization of the quinolinamine core enable tailored physicochemical properties?

- Methodological Answer :

- Lipophilicity : Introduce alkyl/aryl groups via Suzuki-Miyaura coupling; measure logP values via shake-flask method .

- Solubility : Sulfonation or PEGylation at the amine group; assess via turbidimetry in PBS .

- Photostability : Compare UV degradation rates (λ = 365 nm) of fluorinated vs. non-fluorinated analogs .

Q. What are the limitations of current fluorination methods for quinolinamines, and how can they be overcome?

- Methodological Answer : Traditional HF-based fluorination poses safety risks. Alternatives include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.